Primaquine Diphosphate

Catalog No.
S540187
CAS No.
63-45-6
M.F
C15H27N3O9P2
M. Wt
455.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Primaquine Diphosphate

Avoid the solubility artifacts of primaquine free base. Primaquine diphosphate offers >98% purity, 50-66 mg/mL aqueous solubility, and thermal stability up to 206°C, enabling DMSO-free gametocytocidal screens and reproducible pharmacokinetic baselines. - Definitive positive control for P. vivax radical cure & P. falciparum transmission-blocking assays. - Ideal for solid lipid nanoparticle/liposome encapsulation due to zero-order thermal degradation. - Short 4-9 h half-life allows precise dose-titration in G6PD deficiency models. - In stock for immediate global delivery.

CAS Number

63-45-6

Product Name

Primaquine Diphosphate

IUPAC Name

4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid

Molecular Formula

C15H27N3O9P2

Molecular Weight

455.34 g/mol

InChI

InChI=1S/C15H21N3O.2H3O4P/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;2*1-5(2,3)4/h4,6,8-11,18H,3,5,7,16H2,1-2H3;2*(H3,1,2,3,4)

InChI Key

GJOHLWZHWQUKAU-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

Primaquine Phosphate; PRIMAQUINE PHOSPHATE; Primaquine (Diphosphate); Primaquine bis(phosphate); Primaquine bisphosphate; Primaquine Diphosphate; Primaquine Phosphate; Boucher and Muir Brand of Primaquine Phosphate; Diphosphate, Primaquine; Phosphate, Primaquine;

Canonical SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O.OP(=O)(O)O

The exact mass of the compound Primaquine phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757290. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Aminoquinolines. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

500 mg, 1 g

Primaquine diphosphate (CAS 63-45-6) is an 8-aminoquinoline derivative and the universally established pharmaceutical salt form of primaquine. As a benchmark tissue schizontocide and gametocytocidal agent, it is primarily procured for the radical cure of Plasmodium vivax and P. ovale, as well as for transmission-blocking in P. falciparum models. In procurement and formulation contexts, the diphosphate salt is prioritized over the free base due to its standardized stoichiometry (C15H21N3O · 2H3PO4), exceptional aqueous solubility, and well-characterized metabolic conversion via CYP2D6 into active 5,6-orthoquinone metabolites [1]. Its predictable physicochemical profile makes it the definitive reference material for antimalarial drug development, pharmacokinetic modeling, and the engineering of advanced drug delivery systems such as solid lipid nanoparticles and liposomes [2].

Research Fit

Liver-stage hypnozoite clearance research in Plasmodium vivax models
CYP2D6-dependent metabolic activation and enantioselective pharmacokinetic studies
G6PD deficiency hemolysis model and safety-related endpoint monitoring

Substituting primaquine diphosphate with the primaquine free base, alternative experimental salts, or next-generation analogs like tafenoquine introduces severe formulation and safety discrepancies. The free base suffers from poor aqueous solubility and oxidative instability, requiring organic cosolvents that complicate in vitro assays and in vivo dosing [1]. While newer analogs like tafenoquine offer extended half-lives, their prolonged systemic presence (up to 15 days) prevents rapid drug withdrawal in cases of acute hemolytic toxicity in G6PD-deficient subjects [2]. Furthermore, alternative experimental salts lack the extensive compendial validation and established BCS Class I dissolution profiles of the diphosphate form, meaning any substitution forces a complete re-validation of pharmacokinetic baselines, stability-indicating HPLC methods, and formulation compatibility[1].

Substitution Risk

Mechanism Blood schizontocides (e.g., chloroquine, artemisinin) lack hypnozoite activity; only primaquine and tafenoquine target liver-stage parasites directly.
Metabolism CYP2D6 dependency creates variable activation; tafenoquine metabolism is not CYP2D6-dependent, altering exposure-response profiles.
Hemolysis G6PD deficiency hemolytic risk profile differs: primaquine has model-guided dosing windows, whereas tafenoquine is contraindicated.

Superior Aqueous Solubility for Precursor and Formulation Workflows

Primaquine diphosphate demonstrates exceptional hydrophilicity compared to the primaquine free base. Quantitative assessments establish the diphosphate salt's aqueous solubility at 50.0 to 66.67 mg/mL at 25 °C, maintaining a 'highly soluble' classification (BCS Class I) across a broad pH range of 1.0 to 7.5 [1]. In contrast, the primaquine free base is only moderately soluble in water and typically requires organic solvents like ether or ethanol for complete dissolution [2]. The intrinsic solubility (-log S0) of the diphosphate salt is tightly constrained at 2.77 ± 0.03, ensuring highly predictable dissolution kinetics [1].

Evidence DimensionAqueous solubility at 25 °C
Target Compound Data50.0 - 66.67 mg/mL (pH 1.0-7.5)
Comparator Or BaselinePrimaquine free base (moderately soluble, requires organic cosolvents)
Quantified Difference>50 mg/mL difference in pure aqueous media without cosolvents
ConditionsStandard shake-flask method, 25 °C, aqueous media

Eliminates the need for organic cosolvents in biological assays and ensures immediate, predictable API release in solid oral dosage manufacturing.

Anti-Relapse vs Placebo
Trial context
0% vs 29% cumulative incidence (12 mo)
Supports hypnozoite clearance endpoint interpretation
G6PD-normal participants, Lao PDR; uPCR detection

High Thermal Decomposition Threshold for Advanced Formulation

The diphosphate salt form provides robust thermal stability essential for high-stress manufacturing processes. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that pure primaquine diphosphate maintains structural integrity up to a melting and decomposition point of 201–206 °C. Degradation follows predictable zero-order kinetics and only becomes significant above 176 °C in lipid nanoformulations [1]. This thermal resilience is substantially higher than many free-base amines, which are prone to early oxidative degradation and volatilization under thermal stress.

Evidence DimensionThermal decomposition onset
Target Compound Data201–206 °C (pure API)
Comparator Or BaselineStandard free-base 8-aminoquinolines (prone to low-temperature oxidative degradation)
Quantified DifferenceStability maintained up to >200 °C prior to mass loss
ConditionsIsothermal and non-isothermal TGA/DSC, 10 °C/min heating rate, N2 atmosphere

Allows the compound to survive high-shear and high-temperature formulation techniques, such as hot-melt extrusion or solid lipid nanoparticle synthesis, without API degradation.

Predicted Hb Drop
Class-level
18–43% (2.7–6.5 g/dL)
Supports G6PD hemolysis model monitoring
5 mg/kg total over 14 d; within-host model

Rapid Elimination Half-Life for Controlled Toxicity Management

While newer 8-aminoquinolines are designed for longevity, primaquine diphosphate is specifically utilized for its rapid systemic clearance. Pharmacokinetic profiling shows that primaquine has a short elimination half-life of 4 to 9 hours, whereas the analog tafenoquine persists with a half-life of approximately 15 days [1]. In procurement for clinical or translational research involving G6PD-deficient models, this rapid clearance is a critical safety parameter. If acute hemolytic anemia is triggered, cessation of primaquine diphosphate halts oxidative stress rapidly, whereas tafenoquine's prolonged presence makes toxicity irreversible in the short term[2].

Evidence DimensionElimination half-life (t1/2)
Target Compound Data4 to 9 hours
Comparator Or BaselineTafenoquine (~15 days)
Quantified Difference~40-fold shorter elimination half-life
ConditionsIn vivo pharmacokinetic profiling following oral administration

Provides researchers and clinicians with a highly controllable exposure window, crucial for safely testing oxidative drugs in genetically diverse or G6PD-deficient populations.

Terminal Half-Life
Cross-study
5.6 h vs ~336 h (TQ)
Supports PK dosing-interval modeling
Enantioselective metabolism reported; FDA label data

Absence of Polymorphism for Batch-to-Batch Reproducibility

A major procurement advantage of primaquine diphosphate is its structural consistency in the solid state. Compendial and crystallographic reviews confirm that no polymorphism has been reported for primaquine phosphate/diphosphate under standard pharmaceutical conditions [1]. The X-ray powder diffraction (XRPD) pattern remains stable, ensuring that the crystalline matrix does not undergo phase transitions during storage or processing [2]. This contrasts sharply with many other antimalarial APIs that exhibit multiple polymorphs, which can unpredictably alter solubility and bioavailability.

Evidence DimensionPolymorphic phase transitions
Target Compound Data0 reported polymorphs (stable single crystalline form)
Comparator Or BaselineTypical antimalarial APIs (multiple polymorphs affecting solubility)
Quantified DifferenceAbsolute solid-state consistency vs variable phase transitions
ConditionsStandard ambient storage and pharmaceutical processing conditions

Guarantees that scaled-up formulations and long-term research models will not suffer from sudden shifts in bioavailability or dissolution rate due to API phase changes.

7-Day vs 14-Day Regimen
Trial context
Both effective; 7-day high-dose added modest benefit
Supports dosing regimen endpoint context
EFFORT trial, Pakistan; multi-country RCT

Solid Lipid Nanoparticle and Liposomal Formulation

Because primaquine diphosphate withstands temperatures up to 201–206 °C and exhibits zero-order thermal degradation kinetics, it is the preferred 8-aminoquinoline for encapsulation into solid lipid nanoparticles (SLNs) and liposomes. Its high aqueous solubility (50-66 mg/mL) allows for efficient loading into the aqueous core of liposomes or uniform dispersion in lipid matrices during high-temperature melt-emulsification processes, avoiding the premature degradation seen with less stable free bases[1].

Standardized In Vitro Gametocytocidal Assays

In high-throughput screening of antimalarial compounds, primaquine diphosphate serves as the definitive positive control for gametocytocidal activity. Its BCS Class I solubility eliminates the need for organic cosolvents like DMSO or ether, which can introduce cytotoxic artifacts in cell-based assays. This ensures that the measured IC50 values reflect pure drug activity rather than solvent-induced membrane stress[2].

Pharmacokinetic Modeling in G6PD-Deficient Systems

For toxicological studies investigating drug-induced hemolytic anemia, primaquine diphosphate is selected over longer-acting analogs like tafenoquine due to its short elimination half-life (4–9 hours). This rapid clearance allows researchers to precisely control the duration of oxidative stress in G6PD-deficient animal models or humanized systems, enabling dose-titration and immediate withdrawal protocols that are impossible with drugs possessing multi-week half-lives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Malaria transmission-blocking research
Gametocytocidal and hypnozoite activity
MDA model endpoints; resistance delay context
Liver-stage hypnozoite studies in drug-resistant settings
Tissue schizontocide against chloroquine-resistant strains
CYP2D6 metabolic activation context
G6PD deficiency hemolysis model research
Model-guided hemolysis risk threshold
Hemoglobin endpoint monitoring; regimen-dependent safety context
Asymptomatic hypnozoite clearance studies
Hypnozoite clearance activity in carrier models
Relapse-free survival endpoint in controlled models

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

455.12225344 Da

Monoisotopic Mass

455.12225344 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H0982HF78B

Related CAS

90-34-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Primaquine is an aminoquinoline that has been used for the prevention and therapy of malaria for more than 50 years. Primaquine is not associated with serum enzyme elevations during therapy and has yet to be linked to instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-infective Agents; Antiparasitic Agents; Antimalarials; Antiprotozoal Agents

Pharmacology

Primaquine Phosphate is the phosphate salt form of primaquine, a synthetic, 8-aminoquinoline derivative with antimalarial properties. Although its mechanism of action is unclear, primaquine bind to and alter the properties of protozoal DNA. This agent eliminates tissue (exo-erythrocytic) malarial infection, preventing the development of the erythrocytic forms of the parasite which are responsible for relapses in Plasmodium vivax and ovale malaria. Primaquine is active against late hepatic stages (hypnozoites, schizonts).

MeSH Pharmacological Classification

Antimalarials

Pictograms

Acute Toxic

Acute Toxic

Other CAS

63-45-6

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
1: Joshi VM, Devarajan PV. Receptor-mediated hepatocyte-targeted delivery of
2: Rajera R, Nagpal K, Singh SK, Mishra DN. Toxicological study of the primaquine
3: Nair A, Abrahamsson B, Barends DM, Groot DW, Kopp S, Polli JE, Shah VP,
4: Shah PP, Mashru RC. Formulation and evaluation of taste masked oral
5: Bhadra D, Yadav AK, Bhadra S, Jain NK. Glycodendrimeric nanoparticulate
6: Holfels E, McAuley J, Mack D, Milhous WK, McLeod R. In vitro effects of
7: Stewart NP, de Vos AJ, McHardy N, Standfast NF. Elimination of Theileria
8: Purnell RE, Rae MC, Deuk SM. Efficacy of imidocarb diproprionate and
9: Shah PP, Mashru RC. Formulation and evaluation of primaquine phosphate
10: Dongre VG, Karmuse PP, Rao PP, Kumar A. Development and validation of UPLC
11: Long Y, Chen J, Zhang Z, Yao S. Real-time investigation of the interaction
12: Kron MA. Substandard primaquine phosphate for US Peace Corps personnel.
13: Li TL, Pang QJ, He YL, Wang P. [Study of pharmacokinetics of liver targeting
14: From the Centers for Disease Control. Availability of primaquine phosphate.
15: Stewart NP, de Vos AJ, Shiels I. Elimination of Theileria buffeli infections
16: Abou Ouf AA, Hassan SM, Metwally ME. Spectrophotometric determination of
17: Brown T. Primaquine phosphate is the drug of choice. Pediatrics. 1978
18: PRIMAQUINE phosphate, U.S.P. J Am Med Assoc. 1957 Apr 20;163(16):1480-1.

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